10-Phenyldecylphosphonic acid chemical structure and properties
10-Phenyldecylphosphonic acid chemical structure and properties
Advanced Surface Engineering for Organic Electronics and Nanomaterials
Executive Summary
10-Phenyldecylphosphonic acid (10-Ph-PA) is a specialized organophosphorus amphiphile designed for high-precision surface engineering. Unlike simple alkyl phosphonic acids, 10-Ph-PA incorporates a terminal phenyl group attached to a decyl spacer, providing a unique balance of hydrophobicity, aromatic
This molecule is primarily utilized to form Self-Assembled Monolayers (SAMs) on metal oxides (e.g.,
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Architecture
The molecule consists of three distinct functional domains:
-
Head Group: A phosphonic acid moiety (
) responsible for covalent anchoring to metal oxide surfaces via condensation. -
Linker: A 10-carbon alkyl chain (
) that facilitates Van der Waals packing and provides a defined thickness (~1.5–2.0 nm) to the monolayer. -
Tail Group: A phenyl ring (
) that introduces aromatic character, enabling interactions with organic semiconductors (e.g., pentacene) or hydrophobic toxins.
Key Properties Table
| Property | Data |
| Chemical Name | 10-Phenyldecylphosphonic acid |
| CAS Number | 1429741-23-0 |
| Molecular Formula | |
| Molecular Weight | 298.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Ethanol, Isopropanol, THF; Insoluble in Water |
| pKa (Approx) | |
| Melting Point | ~98–102 °C (Estimated based on homologues) |
| Storage | Desiccate at -20°C; Hygroscopic |
Synthesis & Purification
While often commercially sourced (e.g., SiKÉMIA, PCI Synthesis), the synthesis typically follows the Michaelis-Arbuzov route, ensuring high regioselectivity.
Synthetic Pathway[4]
-
Precursor Preparation: 10-Phenyldecyl bromide is reacted with triethyl phosphite (
) at elevated temperatures (140–160°C). -
Arbuzov Rearrangement: The alkyl halide displaces an ethyl group, forming the diethyl phosphonate ester (
) and ethyl bromide byproduct. -
Hydrolysis: The ester is hydrolyzed using concentrated HCl or bromotrimethylsilane (TMSBr) followed by methanolysis to yield the free acid.
Purification Strategy
-
Recrystallization: The crude acid is recrystallized from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove mono-esters and phosphoric acid impurities.
-
Validation: Purity is confirmed via
-NMR (singlet at ~24-28 ppm) and Mass Spectrometry.
Surface Engineering: SAM Formation Mechanism
The core utility of 10-Ph-PA lies in its ability to form dense, ordered monolayers on oxide surfaces. The binding mechanism is driven by the condensation of the phosphonic acid headgroup with surface hydroxyls (M-OH).
Binding Modes
Phosphonic acids can bind in mono-, bi-, or tridentate configurations depending on the surface density of hydroxyl groups and annealing conditions.
Figure 1: Coordination modes of phosphonic acids on metal oxide surfaces. The bidentate bridging mode is thermodynamically favored under standard annealing conditions.
Applications in Research & Development
Organic Thin-Film Transistors (OTFTs)
In OTFTs, the interface between the dielectric (e.g.,
-
Role of 10-Ph-PA: It acts as a dielectric modification layer. The phenyl tail group provides a surface energy match for aromatic semiconductors, promoting better crystallization (larger grain sizes) of the semiconductor layer.
-
Outcome: Reduced charge trapping and increased field-effect mobility (
).
Environmental Nanotechnology (SPIONs)
10-Ph-PA is used to functionalize Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for water remediation.
-
Mechanism: The phosphonic acid anchors to the iron oxide core (
). The hydrophobic phenyl-decyl tail extends outward, creating a hydrophobic "shell." -
Target: This shell selectively adsorbs hydrophobic pollutants like Polychlorinated Biphenyls (PCBs) from water via hydrophobic and
- interactions. -
Recovery: The magnetic core allows the nanoparticles (and trapped toxins) to be removed via an external magnetic field.
Experimental Protocols
Protocol A: SAM Formation on Aluminum Oxide ( )
Objective: Create a dense, hydrophobic monolayer for electronic applications.
-
Substrate Prep: Clean
substrate (e.g., ALD-coated silicon) via UV-Ozone for 15 mins to maximize surface -OH groups. -
Solution Prep: Dissolve 10-Ph-PA in 2-Propanol (IPA) to a concentration of 0.5 – 1.0 mM .
-
Note: Ethanol can be used, but IPA often yields better solubility for long alkyl chains.
-
-
Deposition: Immerse the substrate in the solution for 12–24 hours at room temperature. Seal the container to prevent solvent evaporation.
-
Rinsing: Remove substrate and rinse copiously with pure IPA to remove physisorbed multilayers.
-
Annealing (Critical): Bake the substrate at 100–120°C for 20–60 minutes.
-
Why? This drives the condensation reaction (removal of water), converting hydrogen bonds to covalent P-O-M bonds, significantly enhancing stability.
-
-
Characterization: Verify via Contact Angle Goniometry (Water contact angle should be >100°).
Protocol B: Functionalization of SPIONs
Objective: Coat iron oxide nanoparticles for environmental remediation.
-
Dispersion: Disperse 100 mg of SPIONs in 10 mL of Toluene or THF via sonication.
-
Addition: Add 10-Ph-PA (in 2-fold molar excess relative to estimated surface sites) to the dispersion.
-
Reaction: Reflux the mixture at 60–80°C for 4 hours under inert atmosphere (
). -
Purification: Precipitate nanoparticles using methanol/hexane, centrifuge (8000 rpm, 10 mins), and redisperse in the target solvent. Repeat 3x to ensure removal of free acid.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Stability: Stable under dry conditions. Hydrolytically stable on oxides from pH 3–9; desorption may occur at high pH (>10) due to competition with hydroxide ions.
References
-
Apollo Scientific. (n.d.). 10-Phenyldecylphosphonic acid Product Page. Retrieved from
- Mani, G., et al. (2015). Stability of phosphonic acid monolayer on aluminum in liquid environments.
- Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A.
-
Hofmann, A., et al. (2015). Organic Thin-Film Transistors. Advanced Materials, 27(39), 5950–5954.[1] (Cited context for 10-Ph-PA in OTFTs).
-
Müller, M., et al. (2025). Deciphering Mixed Self-Assembled Monolayers on Metal Oxide Nanoparticle Surfaces. ACS Applied Materials & Interfaces. Retrieved from
-
GuideChem. (n.d.). 10-Phenyldecylphosphonic acid CAS 1429741-23-0.[2][3] Retrieved from
